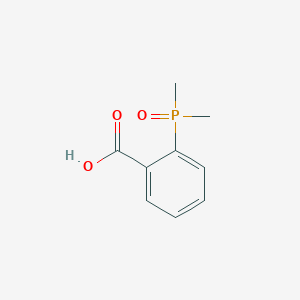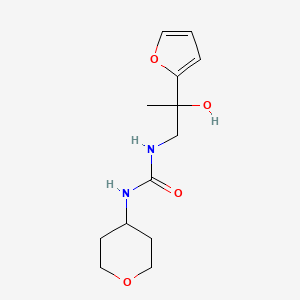
N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-773 has been shown to inhibit the activity of the p53-MDM2 protein-protein interaction, which is a critical pathway in cancer development.
Scientific Research Applications
Antifungal Activity
A derivative closely related to N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, identified through fungicidal screening, exhibited promising antifungal activities against Candida and Aspergillus species. Modifications to improve plasmatic stability while maintaining antifungal efficacy were achieved, demonstrating in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Crystal Structure Analysis
The crystal structures of compounds containing morpholino groups, including (oxothiazolidin-2-ylidene)acetamides, were described, providing insights into their structural properties and potential applications in various fields, such as material science and drug design (Galushchinskiy et al., 2017).
Interaction with Biological Targets
A novel compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, demonstrated high affinity for the σ1 receptor with a significant selectivity over the σ2 receptor, indicating its potential for developing new therapeutic agents targeting the σ1 receptor. This compound's in vivo antinociceptive effect was validated through the formalin test, suggesting its effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Chemotherapeutic Applications
Research on pyridazino(4,5-b)indole-1-acetamide compounds, which share structural features with N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, highlighted their diverse pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This underscores the potential of morpholinoethyl-indole derivatives in developing new therapeutic agents for various conditions (Habernickel, 2002).
Fluorescent Probing and pH Monitoring
A chemosensor incorporating the morpholinoethyl group was developed for multifunctional applications, including pH monitoring and detection of specific substances like isoxaflutole. This sensor demonstrated excellent stability and a responsive "off–on" fluorescence change in acidic conditions, indicating its potential for applications in environmental monitoring and cellular studies (Yang et al., 2022).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide demonstrated significant inhibition efficiency against mild steel corrosion in hydrochloric acid medium. Its adsorption behavior, examined through various spectroscopic and electrochemical methods, highlighted its potential as a corrosion inhibitor, offering insights into its mechanism of action and effectiveness (Nasser & Sathiq, 2016).
properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-18-6-8-19(9-7-18)31(28,29)22-16-26(21-5-3-2-4-20(21)22)17-23(27)24-10-11-25-12-14-30-15-13-25/h2-9,16H,10-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHIKWYBNPBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)
![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)


![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2878743.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878746.png)

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/no-structure.png)


![2-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2878758.png)
![3-Methyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2878759.png)